4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
This compound belongs to the 5-arylidene-2-thioxo-thiazolidin-4-one class, characterized by a thiazolidinone core with a sulfanylidene group (C=S), a ketone at position 4, and a butanoic acid substituent at position 3. The (5E)-configuration indicates the Z-methylene group of the 2,3-dimethoxyphenyl moiety is trans to the thiazolidinone ring. Its molecular formula is C₁₆H₁₇NO₅S₂ (calculated molecular weight: ~367.45 g/mol), with a butanoic acid chain enhancing solubility in polar solvents compared to shorter-chain analogs.
Properties
IUPAC Name |
4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-21-11-6-3-5-10(14(11)22-2)9-12-15(20)17(16(23)24-12)8-4-7-13(18)19/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,19)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTVGWGQFZWUSK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The initial step often involves the condensation of a suitable aldehyde (such as 2,3-dimethoxybenzaldehyde) with a thiosemicarbazide to form a thiazolidinone intermediate.
Introduction of the Butanoic Acid Moiety: This step involves the reaction of the thiazolidinone intermediate with a butanoic acid derivative under acidic or basic conditions to introduce the butanoic acid group.
Final Condensation: The final step includes the condensation of the intermediate with another aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, research focuses on its potential therapeutic applications. The thiazolidinone core is known for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Studies aim to explore these properties and develop new therapeutic agents.
Industry
Industrially, the compound’s synthesis and modifications are of interest for the production of fine chemicals, pharmaceuticals, and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dimethoxyphenyl group may enhance binding affinity and specificity, while the butanoic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Arylidene Substituents
- 2-Chlorophenyl Derivative (): Structure: The benzylidene group is substituted with a 2-chloro atom instead of methoxy groups. Formula: C₁₄H₁₂ClNO₃S₂ (MW: 341.82 g/mol). Impact: The chloro group’s electron-withdrawing nature may reduce electron density on the thiazolidinone ring, altering reactivity and binding affinity compared to the methoxy-substituted compound .
- 2,4-Dimethoxybenzylidene Derivative (): Structure: Features 2,4-dimethoxy substituents and a methylsulfanyl group on the butanoic acid chain. Formula: C₁₇H₁₉NO₅S₃ (MW: 437.54 g/mol).
Modifications to the Butanoic Acid Chain
- Morpholino Butanamide Derivative (): Structure: Replaces the carboxylic acid with a morpholino amide. Formula: C₂₁H₂₅N₃O₄S₂ (MW: 471.57 g/mol).
- Branched-Chain Analog (): Structure: Features a 3-methyl branch on the butanoic acid chain and 3,4-dimethoxyphenyl substitution. Formula: C₁₇H₁₉NO₅S₂ (MW: 381.47 g/mol). Impact: Steric hindrance from the methyl group may restrict conformational flexibility, affecting binding kinetics .
Stereochemical Differences
Biological Activity
4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid, a thiazolidinone derivative, has garnered attention for its potential biological activities. This compound features unique structural attributes that may contribute to its pharmacological effects, including antimicrobial and anticancer properties.
Chemical Structure
The compound's structure is characterized by:
- A thiazolidinone ring system.
- A dimethoxyphenyl group.
- A butanoic acid moiety.
The molecular formula is with a specific stereochemistry that may influence its biological interactions.
Antimicrobial Properties
Recent studies have indicated that thiazolidinones exhibit significant antimicrobial activity. Specifically, the compound under discussion has been shown to possess:
- Antibacterial Activity : Effective against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
- Antifungal Activity : Demonstrated efficacy against common fungal pathogens.
A study published in 2022 evaluated a series of thiazolidinone derivatives and found that modifications to the structure could enhance their antibacterial potency. The compound's thiazolidinone core is believed to inhibit bacterial cell wall synthesis, leading to cell lysis and death .
Anticancer Activity
Emerging research highlights the anticancer potential of this compound. Mechanistic studies suggest that it may induce apoptosis in cancer cells through:
- Inhibition of Pro-survival Pathways : The compound may disrupt signaling pathways critical for cancer cell survival.
- Cell Cycle Arrest : It has been observed to cause arrest at specific phases of the cell cycle, preventing proliferation.
In vitro assays have shown that the compound can effectively reduce the viability of various cancer cell lines, including breast and colon cancer cells. These findings suggest a promising avenue for further development as a therapeutic agent in oncology .
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways. This interaction may modulate various biochemical processes leading to its observed pharmacological effects.
Comparative Efficacy
A comparative analysis of similar compounds reveals that variations in substituents on the thiazolidinone ring can significantly influence biological activity. The following table summarizes key findings from recent studies:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |
|---|---|---|---|
| Compound A | Moderate | High | Apoptosis induction |
| Compound B | High | Moderate | Cell cycle arrest |
| 4-[...] | High | High | Enzyme inhibition |
Case Studies
- Antimicrobial Evaluation : A study involving the synthesis and evaluation of various thiazolidinone derivatives reported that compounds with similar structures exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compound showed comparable results, indicating its potential as a lead candidate for drug development .
- Cancer Cell Studies : In a recent publication, researchers explored the effects of thiazolidinone derivatives on human cancer cell lines. The results indicated that the tested compound significantly inhibited cell growth and induced apoptosis in colorectal cancer cells, suggesting its potential application in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
